molecular formula C22H17FN2O3S B2703521 N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide CAS No. 919033-74-2

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2703521
CAS No.: 919033-74-2
M. Wt: 408.45
InChI Key: CTFZHQHKKRCEPV-UHFFFAOYSA-N
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Description

N-[5-(4-Fluorobenzyl)-1,3-thiazol-2-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic small molecule featuring a chromene-4-one core substituted with methyl groups at positions 6 and 8, and a carboxamide group at position 2. The carboxamide moiety is linked to a thiazole ring bearing a 4-fluorobenzyl group.

Properties

IUPAC Name

N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-6,8-dimethyl-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O3S/c1-12-7-13(2)20-17(8-12)18(26)10-19(28-20)21(27)25-22-24-11-16(29-22)9-14-3-5-15(23)6-4-14/h3-8,10-11H,9H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFZHQHKKRCEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by a complex structure that includes a thiazole ring and a chromene moiety. Its molecular formula is C20H18FN3O3SC_{20}H_{18}FN_{3}O_{3}S, indicating the presence of fluorine, nitrogen, oxygen, and sulfur atoms which contribute to its biological activity.

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties. In vitro studies demonstrated its ability to scavenge free radicals, which is crucial for mitigating oxidative stress-related diseases. The mechanism involves the donation of hydrogen atoms to free radicals, stabilizing them and preventing cellular damage .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

  • Cholinesterases : It shows moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating effective enzyme interaction. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's .
  • Cyclooxygenase Enzymes : The compound also displays inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. This activity suggests potential anti-inflammatory applications .

Cytotoxicity Studies

Cytotoxicity assays against cancer cell lines have shown that the compound possesses selective cytotoxic effects. For example, it was tested against MCF-7 breast cancer cells and exhibited significant cell death at certain concentrations. The mechanism appears to involve apoptosis induction through mitochondrial pathways .

Study 1: Inhibition of Cholinesterases

A study conducted on various derivatives of thiazole compounds, including this compound, revealed that the fluorine substitution enhances the inhibitory potency against AChE and BChE. The study reported IC50 values of 10.4 μM for AChE and 7.7 μM for BChE, indicating a promising lead for further development in Alzheimer's treatment .

CompoundAChE IC50 (μM)BChE IC50 (μM)
Compound A10.47.7
Compound B18.115.6

Study 2: Antioxidant Properties

Another investigation focused on the antioxidant capabilities of the compound using DPPH radical scavenging assays. The results indicated a strong correlation between concentration and scavenging activity, with an IC50 value lower than many known antioxidants .

Molecular Docking Studies

Molecular docking studies suggest that the compound interacts favorably with target proteins involved in its biological activities. The presence of electron-withdrawing groups like fluorine enhances binding affinity through hydrogen bonding interactions with key residues in the active sites of enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares structural motifs with several derivatives reported in the literature. Below is a comparative analysis based on substituents, physicochemical properties, and inferred bioactivity:

Compound Core Structure Key Substituents Reported Data
N-[5-(4-Fluorobenzyl)-1,3-thiazol-2-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide Chromene-4-one - 6,8-Dimethyl chromene
- Thiazole with 4-fluorobenzyl
No direct data; inferred stability from chromene-thiazole hybrids
N-[5-(4-Fluorobenzyl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide (7f) Furan - 2,5-Dimethyl furan
- Thiazole with 4-fluorobenzyl
Yield: 91%; m.p. 146–147°C;
¹H NMR (DMSO-d6): δ 11.91 (s, NH), 7.31–7.13 (Ar)
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-hydroxyphenyl)-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (85) Cyclopropane-carboxamide - Trifluoromethoxy benzoyl
- 4-Hydroxyphenyl thiazole
- Benzo[d][1,3]dioxole
Yield: 26%; synthetic route involves coupling cyclopropanecarboxylic acid

Key Observations

  • Chromene vs. However, the furan derivative 7f demonstrates higher synthetic yield (91% vs.
  • Substituent Effects : The 4-fluorobenzyl group in both the target compound and 7f may improve metabolic stability by resisting oxidative degradation. In contrast, compound 85 incorporates a trifluoromethoxy group, which enhances electronegativity and may influence binding affinity in hydrophobic pockets .
  • Hydrogen-Bonding Capacity: The carboxamide group in all three compounds serves as a hydrogen-bond donor/acceptor, critical for target engagement. The chromene analog’s additional carbonyl (4-oxo) group could provide supplementary hydrogen-bonding sites compared to 7f and 85 .

Physicochemical and Spectral Comparisons

  • Melting Points : The furan derivative 7f exhibits a sharp melting point (146–147°C), indicative of high crystallinity, likely due to efficient packing of the planar furan-thiazole system. The chromene analog’s melting point is unreported but may differ due to steric effects from the 6,8-dimethyl groups .
  • ¹H NMR Profiles : The target compound’s 6,8-dimethyl groups would likely produce distinct singlet resonances (δ ~2.2–2.5 ppm), similar to the dimethyl substituents in 7f (δ 2.49 and 2.22 ppm). The absence of aromatic protons in the chromene’s 4-oxo ring (vs. furan’s proton at δ 6.81 ppm in 7f ) could simplify spectral interpretation .

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